![molecular formula C16H27NO4 B3868654 methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)
methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate
Descripción general
Descripción
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate, also known as CXM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXM belongs to a class of compounds called oxo-esters, which have shown promising results in various biological systems.
Mecanismo De Acción
The mechanism of action of methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound also has low toxicity and does not show any adverse effects on cell viability. However, the limitations of this compound include its low solubility in water and its potential to form aggregates, which can affect its bioavailability.
Direcciones Futuras
Several future directions for research on methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate can be explored. One area of interest is its potential application in neuroinflammatory diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of these diseases. Another area of research is its potential as a chemotherapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential in cancer treatment.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory properties and mechanism of action make it an attractive target for drug development. Further research is needed to explore its full potential and to overcome its limitations for clinical use.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory diseases.
Propiedades
IUPAC Name |
methyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-20-16(19)8-7-15(18)17-9-10-21-14(12-17)11-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBAXCWZGAXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOC(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



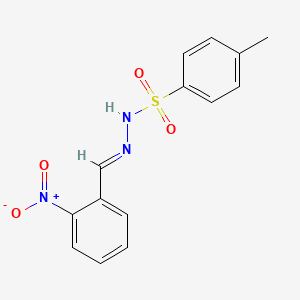
![2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide](/img/structure/B3868576.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3868584.png)
![isonicotinaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868590.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3868601.png)

![methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868625.png)
![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)
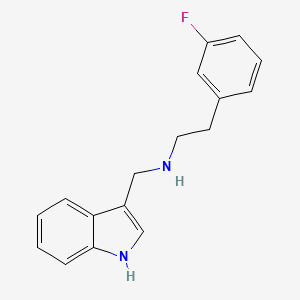
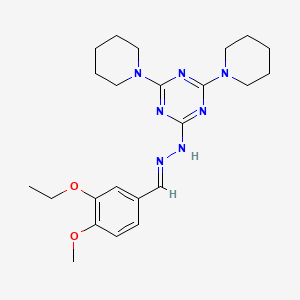
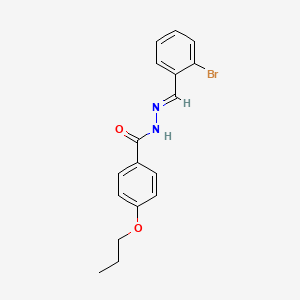
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
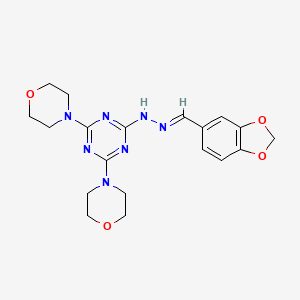
![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)